tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
Overview
Description
Tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a useful research compound. Its molecular formula is C10H11ClN4O2 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article examines the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C10H11ClN4O2
- Molecular Weight : 254.67 g/mol
- CAS Number : 943324-22-9
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a specific derivative exhibited significant inhibitory activity against various cancer cell lines:
The compound's ability to induce apoptosis in A549 cells was confirmed through flow cytometric analysis, indicating that it operates at low micromolar concentrations to trigger programmed cell death.
The mechanism underlying the anticancer effects of this compound appears to involve inhibition of specific kinases. Research has shown that derivatives of this compound can inhibit Src kinase activity, which is crucial for cancer cell proliferation and survival:
Compound | IC50 (µM) | Target Kinase |
---|---|---|
6e | X.XX | Src |
10c | X.XX | Src |
The exact IC50 values for these compounds were not specified in the available literature but indicate promising activity against cancer-related pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory effects. For example, some derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes:
These findings suggest that the compound may also be useful in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold have been systematically studied to optimize potency against cancer cells and inflammatory pathways. The presence of specific functional groups has been shown to enhance activity while minimizing toxicity.
Case Studies
A notable study involved synthesizing various pyrazolo[3,4-d]pyrimidine derivatives and evaluating their biological activities. The results indicated that modifications to the core structure could lead to enhanced anticancer efficacy and reduced side effects:
- Compound 1a : Exhibited an IC50 of 2.24 µM against A549 cells.
- Compound 1d : Demonstrated a stronger effect on MCF-7 cells with an IC50 of 1.74 µM.
These findings underscore the importance of structural modifications in developing effective therapeutic agents .
Properties
IUPAC Name |
tert-butyl 4-chloropyrazolo[3,4-d]pyrimidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-8-6(4-14-15)7(11)12-5-13-8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHKHWDZZFQXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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